molecular formula C17H30N2O2 B10972893 1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione

1,5-Bis(4-methylpiperidin-1-yl)pentane-1,5-dione

Cat. No.: B10972893
M. Wt: 294.4 g/mol
InChI Key: AZKURBOCUCPCQW-UHFFFAOYSA-N
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Description

1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-methylpiperidino groups attached to a pentanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a ketone (such as cyclopentanone) with formaldehyde and a secondary amine (such as 4-methylpiperidine). The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The piperidino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-BIS(4-METHYLPIPERIDINO)-1,5-PENTANEDIONE is unique due to its specific combination of piperidino groups and pentanedione backbone, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

1,5-bis(4-methylpiperidin-1-yl)pentane-1,5-dione

InChI

InChI=1S/C17H30N2O2/c1-14-6-10-18(11-7-14)16(20)4-3-5-17(21)19-12-8-15(2)9-13-19/h14-15H,3-13H2,1-2H3

InChI Key

AZKURBOCUCPCQW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CCCC(=O)N2CCC(CC2)C

solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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